molecular formula C29H50O B12770035 5beta-Stigmastan-3-one CAS No. 107079-97-0

5beta-Stigmastan-3-one

Cat. No.: B12770035
CAS No.: 107079-97-0
M. Wt: 414.7 g/mol
InChI Key: BVVFRHKBULZQCQ-OWQQBRNCSA-N
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Description

5beta-Stigmastan-3-one is a naturally occurring steroid compound belonging to the class of stigmastanes. It is structurally related to cholesterol and other phytosterols, which are commonly found in plants. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Stigmastan-3-one typically involves the oxidation of stigmastanol or related sterols. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor sterols from plant sources, followed by chemical modification. High-performance liquid chromatography (HPLC) is often employed to purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions: 5beta-Stigmastan-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using agents like potassium permanganate (KMnO4).

    Reduction: Reduction to stigmastanol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like bromine (Br2) in the presence of catalysts.

Major Products:

    Oxidation: Formation of stigmastane-3,6-dione.

    Reduction: Formation of stigmastanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5beta-Stigmastan-3-one is unique due to its specific structural configuration, which may confer distinct biological activities compared to its analogs. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.

Properties

CAS No.

107079-97-0

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

BVVFRHKBULZQCQ-OWQQBRNCSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C

Origin of Product

United States

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